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Compound of Interest

Compound Name: Sitaxentan

Cat. No.: B1663635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published efficacy data for

Sitaxentan, a selective endothelin-A receptor antagonist, with other endothelin receptor

antagonists (ERAs) used in the treatment of pulmonary arterial hypertension (PAH). The data

presented is collated from pivotal clinical trials to aid in the objective evaluation of these

therapies. It is important to note that Sitaxentan was voluntarily withdrawn from the market in

2010 due to concerns about liver toxicity.

Comparative Efficacy of Endothelin Receptor
Antagonists in PAH
The following tables summarize the quantitative efficacy data from key clinical trials for

Sitaxentan and its main comparators: Bosentan, Ambrisentan, and Macitentan. The primary

efficacy endpoint for most of these trials was the change in 6-minute walk distance (6MWD), a

common measure of exercise capacity in PAH patients.

Table 1: Change in 6-Minute Walk Distance (6MWD)
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Drug
(Trial)

Dosage
Treatmen
t Duration

Baseline
6MWD
(meters,
mean)

Change
from
Baseline
(meters,
mean)

Placebo-
Corrected
Differenc
e (meters,
mean)

p-value

Sitaxentan

(STRIDE-

1)[1][2]

100 mg

once daily
12 weeks

Not

specified
+31.4 +34.4 < 0.02

300 mg

once daily
12 weeks

Not

specified

Not

specified
+29.5 < 0.02

Sitaxentan

(STRIDE-

2)[3]

50 mg

once daily
18 weeks

Not

specified

Not

specified
+24.2 0.07

100 mg

once daily
18 weeks

Not

specified

Not

specified
+31.4 0.03

Bosentan

(BREATHE

-1)[4][5]

125 mg

twice daily
16 weeks ~360 +9 +44 < 0.001

Ambrisenta

n (ARIES-

1)[6][7][8]

5 mg once

daily
12 weeks ~340-355

Not

specified
+31 0.008

10 mg

once daily
12 weeks ~340-355

Not

specified
+51 < 0.001

Ambrisenta

n (ARIES-

2)[6][7][8]

2.5 mg

once daily
12 weeks ~340-355

Not

specified
+32 0.022

5 mg once

daily
12 weeks ~340-355

Not

specified
+59 < 0.001

Macitentan

(SERAPHI

N)[9][10]

10 mg

once daily
6 months

Not

specified
+12 +22

Not

specified
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Table 2: Improvement in WHO Functional Class
Drug (Trial) Dosage

Treatment
Duration

Improvement
vs. Placebo

p-value

Sitaxentan

(STRIDE-1)[2]

100 mg & 300

mg once daily
12 weeks

Statistically

significant

improvement

< 0.02

Sitaxentan

(STRIDE-2)[3]

100 mg once

daily
18 weeks

Statistically

significant

improvement

0.04

Bosentan

(BREATHE-1)[5]

125 mg & 250

mg twice daily
16 weeks

Statistically

significant

improvement

Not specified

Ambrisentan

(ARIES-1)[6][7]

[8]

5 mg & 10 mg

once daily
12 weeks

Statistically

significant

improvement

0.04

Ambrisentan

(ARIES-2)[6][7]

[8]

2.5 mg & 5 mg

once daily
12 weeks

No significant

difference
0.12

Macitentan

(SERAPHIN)[11]

3 mg & 10 mg

once daily
Long-term

Statistically

significant

improvement

Not specified

Experimental Protocols
Below are summaries of the methodologies for the key clinical trials cited.

STRIDE-1 (Sitaxsentan To Relieve Impaired Exercise)[1]
[2]

Objective: To evaluate the safety and efficacy of Sitaxentan in patients with symptomatic

PAH.

Design: 12-week, randomized, double-blind, placebo-controlled trial.
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Patient Population: Patients with idiopathic PAH, or PAH related to connective tissue disease

or congenital heart disease. A sub-analysis focused on a population meeting traditional

inclusion criteria of previous PAH trials (WHO Functional Class III/IV, baseline 6MWD <

450m).[1]

Interventions: Placebo, Sitaxentan 100 mg once daily, or Sitaxentan 300 mg once daily.

Primary Endpoint: Change from baseline in peak oxygen consumption (VO2).

Secondary Endpoints: Change in 6MWD, WHO Functional Class, and hemodynamic

parameters.

STRIDE-2[3]
Objective: To determine the optimal dose of Sitaxentan for the treatment of PAH.

Design: 18-week, double-blind, placebo-controlled trial with an open-label Bosentan arm for

observational comparison.

Patient Population: 247 patients with idiopathic PAH, or PAH associated with connective

tissue disease or congenital heart disease.[3]

Interventions: Placebo, Sitaxentan 50 mg once daily, Sitaxentan 100 mg once daily, and

open-label Bosentan.

Primary Endpoint: Change in 6MWD from baseline to week 18.[3]

Secondary Endpoints: Change in WHO Functional Class, time to clinical worsening, and

change in Borg dyspnea score.[3]

ARIES-1 & ARIES-2 (Ambrisentan in Pulmonary Arterial
Hypertension, Randomized, Double-Blind, Placebo-
Controlled, Multicenter, Efficacy Studies)[6][7][8]

Objective: To assess the efficacy and safety of Ambrisentan in patients with PAH.

Design: Two concurrent 12-week, randomized, double-blind, placebo-controlled studies.[6][7]
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Patient Population: Patients with PAH (idiopathic or associated with connective tissue

disease, HIV infection, or anorexigen use) in WHO Functional Class I-IV with a baseline

6MWD between 150 and 450 meters.[8][12]

Interventions:

ARIES-1: Placebo, Ambrisentan 5 mg once daily, or Ambrisentan 10 mg once daily.[6][7][8]

ARIES-2: Placebo, Ambrisentan 2.5 mg once daily, or Ambrisentan 5 mg once daily.[6][7]

[8]

Primary Endpoint: Change from baseline in 6MWD at week 12.[6][7]

Secondary Endpoints: Time to clinical worsening, change in WHO Functional Class, Short

Form-36 Health Survey score, Borg dyspnea score, and plasma B-type natriuretic peptide

concentration.[8]

SERAPHIN (Study with an Endothelin Receptor
Antagonist in Pulmonary arterial Hypertension to
Improve cliNical outcome)[9][10][13]

Objective: To assess the long-term efficacy and safety of Macitentan on morbidity and

mortality in patients with symptomatic PAH.[10]

Design: Multicenter, double-blind, randomized, placebo-controlled, event-driven, Phase 3

trial.[9][13]

Patient Population: 742 patients with symptomatic PAH (WHO Functional Class II, III, or IV)

and a baseline 6MWD of at least 50 meters.[10][14]

Interventions: Placebo, Macitentan 3 mg once daily, or Macitentan 10 mg once daily.[9][10]

Primary Endpoint: Time from treatment initiation to the first composite endpoint of death,

atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoids,

or worsening of PAH.[10]
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Secondary Endpoints: Change in 6MWD, change in WHO Functional Class, and time to

death due to PAH or hospitalization for PAH.

BREATHE-1 (Bosentan: Randomized Trial of Endothelin
Receptor Antagonist Therapy for Pulmonary
Hypertension)[4][5][15]

Objective: To confirm the efficacy of Bosentan in improving exercise capacity in patients with

PAH.

Design: 16-week, double-blind, randomized, placebo-controlled trial.[4][5]

Patient Population: Patients with PAH (primary or associated with connective tissue disease)

in WHO Functional Class III or IV.[5]

Interventions: Placebo or Bosentan initiated at 62.5 mg twice daily and uptitrated to 125 mg

or 250 mg twice daily.[15]

Primary Endpoint: Change in 6MWD.[5]

Secondary Endpoints: Change in Borg dyspnea index, change in WHO Functional Class,

and time to clinical worsening.[5]

Endothelin Signaling Pathway and ERA Mechanism
of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a crucial role in the pathophysiology

of PAH. It exerts its effects by binding to two receptor subtypes: ET-A and ET-B. Sitaxentan is

a selective antagonist of the ET-A receptor.
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Caption: Endothelin signaling pathway and the mechanism of action of Sitaxentan.

Experimental Workflow for a Typical ERA Clinical
Trial
The following diagram illustrates a generalized workflow for the pivotal clinical trials discussed

in this guide.
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Caption: Generalized workflow of a randomized controlled trial for an ERA in PAH.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1663635?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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